Home > Products > Screening Compounds P50936 > AChE/BACE1/GSK3|A-IN-1
AChE/BACE1/GSK3|A-IN-1 -

AChE/BACE1/GSK3|A-IN-1

Catalog Number: EVT-12538338
CAS Number:
Molecular Formula: C26H27FN2O4
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AChE/BACE1/GSK3|A-IN-1 is a novel compound designed as a triple-target inhibitor aimed at addressing Alzheimer's disease by inhibiting acetylcholinesterase, β-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase 3 beta. This compound is derived from furocoumarin derivatives, which have shown promise in enhancing cognitive function and combating neurodegeneration associated with Alzheimer's disease. The compound's small molecular weight and favorable druggability make it an attractive candidate for therapeutic development.

Source and Classification

The compound was developed through a combination of synthetic organic chemistry and computational modeling techniques. It falls under the class of multitarget inhibitors, which aim to simultaneously inhibit multiple pathways involved in the pathogenesis of Alzheimer's disease, thus offering a more holistic approach to treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of AChE/BACE1/GSK3|A-IN-1 involves a multi-step process that includes several key reactions:

  1. Initial Reaction: The starting material, bergapten, is dissolved in anhydrous dichloromethane. Boron tribromide is slowly added under nitrogen protection to facilitate the bromination of the compound.
  2. Substitution Reaction: The resulting product is then treated with 1,3-dibromopropane in acetone, along with potassium carbonate and sodium iodide, to introduce further functional groups.
  3. Coupling Reaction: A coupling reaction occurs with 4-tert-butyloxycarbonylaminopiperidine under similar conditions to yield an intermediate.
  4. Finalization: The final compound is synthesized by reacting the intermediate with cyclopropylformaldehyde and sodium cyanoborohydride in methanol .

This synthetic pathway highlights the complexity involved in creating a compound that effectively targets multiple enzymes implicated in Alzheimer's disease.

Molecular Structure Analysis

Structure and Data

The molecular structure of AChE/BACE1/GSK3|A-IN-1 features a furocoumarin backbone that is modified with various substituents to enhance its inhibitory activity against the targeted enzymes. The specific structural formula includes functional groups that facilitate binding to the active sites of acetylcholinesterase, β-secretase, and glycogen synthase kinase 3 beta.

  • Molecular Formula: The exact molecular formula can vary based on the specific derivatives synthesized but generally follows the structure of furocoumarin derivatives.
  • Molecular Weight: The compound exhibits a low molecular weight conducive to good bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing AChE/BACE1/GSK3|A-IN-1 include:

  • Bromination: Utilizes boron tribromide to introduce bromine atoms into the furocoumarin structure.
  • Nucleophilic Substitution: Employs potassium carbonate and sodium iodide for nucleophilic substitution reactions that add alkyl chains.
  • Condensation Reactions: Involves condensation reactions with aldehydes to form stable intermediates leading to the final product.

These reactions are crucial for modifying the furocoumarin scaffold to improve its pharmacological properties .

Mechanism of Action

Process and Data

AChE/BACE1/GSK3|A-IN-1 functions by inhibiting three key enzymes involved in Alzheimer's disease pathology:

  • Acetylcholinesterase Inhibition: Enhances cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving neurotransmission.
  • β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibition: Reduces the production of neurotoxic amyloid-beta peptides, which aggregate to form plaques characteristic of Alzheimer’s disease.
  • Glycogen Synthase Kinase 3 Beta Inhibition: Modulates various signaling pathways involved in neuronal survival and function, contributing to neuroprotection .

The combined inhibition of these pathways results in improved cognitive function and may slow down the progression of Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AChE/BACE1/GSK3|A-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dichloromethane and acetone, indicating good compatibility for pharmaceutical formulations.
  • Stability: The compound demonstrates stability under standard laboratory conditions but requires careful handling due to potential reactivity during synthesis .
  • IC50 Values: The inhibitory concentrations for AChE, BACE1, and GSK3β are reported as 1.0 µM, 20 µM, and 15 µM respectively, indicating its potency against these targets .
Applications

Scientific Uses

AChE/BACE1/GSK3|A-IN-1 is primarily being researched for its potential application in treating Alzheimer's disease. Its multitarget approach positions it as a promising candidate for further development into a therapeutic agent. Additionally, ongoing studies aim to explore its efficacy in other neurodegenerative disorders where similar pathways are implicated.

Properties

Product Name

AChE/BACE1/GSK3|A-IN-1

IUPAC Name

4-[3-[4-[(3-fluorophenyl)methylamino]piperidin-1-yl]propoxy]furo[3,2-g]chromen-7-one

Molecular Formula

C26H27FN2O4

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C26H27FN2O4/c27-19-4-1-3-18(15-19)17-28-20-7-11-29(12-8-20)10-2-13-32-26-21-5-6-25(30)33-24(21)16-23-22(26)9-14-31-23/h1,3-6,9,14-16,20,28H,2,7-8,10-13,17H2

InChI Key

PIEYPHGYCKJMMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC2=CC(=CC=C2)F)CCCOC3=C4C=CC(=O)OC4=CC5=C3C=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.